2-benzyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
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Overview
Description
2-benzyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, leading to the formation of the pyrazolopyridine core . This reaction is often catalyzed by chiral-at-metal Rh(III) complexes, which provide high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can yield halogenated or alkylated derivatives.
Scientific Research Applications
2-benzyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-benzyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A similar compound with a pyrazolopyridine core but lacking the benzyl group.
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different ring fusion.
Uniqueness
2-benzyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is unique due to the presence of the benzyl group, which can enhance its biological activity and selectivity. This structural feature can also influence its physicochemical properties, such as solubility and stability, making it a valuable compound for various applications .
Properties
CAS No. |
28739-56-2 |
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Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-benzyl-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C13H11N3O/c17-13-11-7-4-8-14-12(11)15-16(13)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15) |
InChI Key |
OHAACBLPMHLPIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(N2)N=CC=C3 |
Origin of Product |
United States |
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